7-Chloro-2-dibenzofuranol

Description

Significance of Dibenzofuran (B1670420) Core Structures in Chemical Research

The dibenzofuran core, a tricyclic aromatic ether consisting of two benzene (B151609) rings fused to a central furan (B31954) ring, is a foundational structure in various scientific fields. ekb.eg This thermally robust scaffold is a component of many natural products and serves as a versatile building block in synthetic chemistry. ekb.egresearchgate.net Its inherent rigidity and electronic properties make it a valuable component in materials science, particularly for applications in optoelectronics such as organic light-emitting diodes (OLEDs). solubilityofthings.com Researchers also utilize dibenzofuran derivatives in medicinal chemistry, exploring their potential in developing new therapeutic agents. researchgate.netacs.org The unique reactivity conferred by the oxygen atom, compared to purely carbocyclic aromatic systems, allows for diverse chemical transformations, making it a subject of continuous academic and industrial interest. solubilityofthings.com

Overview of Chlorinated Dibenzofurans (CDFs) as a Class of Compounds

Chlorinated dibenzofurans (CDFs) are a class of synthetic compounds characterized by the attachment of one to eight chlorine atoms to the dibenzofuran structure. govinfo.govnih.gov This family comprises 135 distinct compounds, known as congeners, which are not intentionally produced for commercial use. govinfo.govcdc.gov Instead, they are primarily formed as unintentional byproducts in a variety of industrial and combustion processes. govinfo.gov These include the incineration of municipal and industrial waste, the manufacturing of certain chlorinated chemicals like chlorophenol wood preservatives, and historical processes involving polychlorinated biphenyls (PCBs). govinfo.govspecialdistrict.org Most CDFs manifest as colorless solids with low solubility in water. govinfo.gov The toxicity and environmental behavior of CDFs can vary significantly among congeners, with those having chlorine atoms at the 2, 3, 7, and 8 positions being noted as particularly hazardous. govinfo.goviarc.fr

Positioning of 7-Chloro-2-dibenzofuranol within the Congeneric Landscape of Halogenated Dibenzofuranols

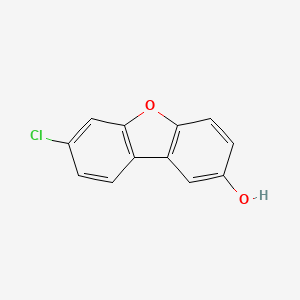

This compound is a specific congener within the vast family of halogenated dibenzofurans. Its chemical structure is defined by a dibenzofuran core substituted with a single chlorine atom at the 7-position and a hydroxyl (-OH) group at the 2-position. chemicalbook.com This places it in the sub-category of monochlorinated dibenzofuranols.

The precise location of these substituents distinguishes it from other related congeners, such as:

8-Chloro-2-dibenzofuranol : An isomer where the chlorine atom is at the 8-position instead of the 7-position. nih.gov

8-Chloro-3-dibenzofuranol : An isomer with the hydroxyl group at the 3-position and the chlorine atom at the 8-position. t3db.ca

7,8-Dichloro-2-dibenzofuranol : A dichlorinated congener with an additional chlorine atom at the 8-position. epa.govuni.lu

This specific substitution pattern is critical, as the biological and chemical properties of halogenated dibenzofurans are highly dependent on the number and position of the halogen and other functional groups on the aromatic rings. iarc.fr

Rationale for Dedicated Academic Inquiry into this compound

Hydroxylated congeners like this compound are of particular interest as they can be metabolites of their non-hydroxylated parent compounds. The study of such metabolites is crucial for understanding the biochemical pathways and potential interactions of CDFs within biological systems. Furthermore, halogenated dibenzofurans are known to interact with cellular targets like the aryl hydrocarbon receptor (AhR), which can mediate a range of biological effects. iarc.frt3db.ca Investigating specific congeners helps to elucidate these structure-activity relationships. Additionally, hydroxylated dibenzofurans can serve as valuable starting materials or intermediates in the synthesis of more complex molecules with potential applications in medicine and materials science. researchgate.net

Structure

3D Structure

Properties

CAS No. |

73518-07-7 |

|---|---|

Molecular Formula |

C12H7ClO2 |

Molecular Weight |

218.63 g/mol |

IUPAC Name |

7-chlorodibenzofuran-2-ol |

InChI |

InChI=1S/C12H7ClO2/c13-7-1-3-9-10-6-8(14)2-4-11(10)15-12(9)5-7/h1-6,14H |

InChI Key |

ZLLZJWZFKKBNDP-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)C3=C(O2)C=C(C=C3)Cl |

Canonical SMILES |

C1=CC2=C(C=C1O)C3=C(O2)C=C(C=C3)Cl |

Origin of Product |

United States |

Nomenclature, Isomerism, and Fundamental Structural Considerations of 7 Chloro 2 Dibenzofuranol

Systematic Nomenclature of 7-Chloro-2-dibenzofuranol

The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is 7-chlorodibenzofuran-2-ol . This nomenclature is derived from the parent heterocyclic structure, dibenzofuran (B1670420), which consists of two benzene (B151609) rings fused to a central furan (B31954) ring.

The numbering of the dibenzofuran ring system is standardized to ensure unambiguous identification of substituent positions. The carbon atoms are numbered sequentially, starting from a carbon atom adjacent to the ether linkage and proceeding around the rings. In this specific compound:

The suffix "-ol" indicates the presence of a hydroxyl (-OH) functional group, which is located at position 2.

The prefix "7-chloro-" specifies that a chlorine atom (-Cl) is attached to the carbon at position 7.

The molecular formula for this compound is C12H7ClO2.

Positional Isomerism in Chlorinated Dibenzofuranols and its Structural Implications

This compound is one of many possible positional isomers of monochlorinated dibenzofuranol. Positional isomers are compounds that share the same molecular formula and the same functional groups but differ in the location of these functional groups on the parent structure. In the case of chlorinated dibenzofuranols, the specific carbon atoms to which the chlorine and hydroxyl groups are attached determine the isomer.

The dibenzofuran structure has eight available positions for substitution (1, 2, 3, 4, 6, 7, 8, and 9). The sheer number of these potential attachment points gives rise to a large number of isomers. For monochlorinated dibenzofurans alone (without the hydroxyl group), there are four possible isomers. nih.govcdc.gov The addition of a hydroxyl group further increases this complexity.

The structural implications of this isomerism are significant. Although all positional isomers share the same molecular weight, their physical and chemical properties can vary markedly. These differences arise from the distinct spatial and electronic environments created by the unique arrangement of the substituents. Properties such as melting point, boiling point, solubility, and reactivity are all influenced by the positions of the chloro and hydroxyl groups.

The table below illustrates a selection of possible positional isomers for a dibenzofuran molecule with one chlorine and one hydroxyl substituent, highlighting the structural diversity that exists.

| Compound Name | Chlorine Position | Hydroxyl Position | Molecular Formula |

| This compound | 7 | 2 | C12H7ClO2 |

| 8-Chloro-2-dibenzofuranol | 8 | 2 | C12H7ClO2 |

| 3-Chloro-2-dibenzofuranol | 3 | 2 | C12H7ClO2 |

| 1-Chloro-2-dibenzofuranol | 1 | 2 | C12H7ClO2 |

| 6-Chloro-3-dibenzofuranol | 6 | 3 | C12H7ClO2 |

Influence of Chloro and Hydroxyl Substituent Positions on Molecular Architecture

The molecular architecture of this compound is fundamentally governed by the electronic properties of the chloro and hydroxyl substituents and their specific placement on the dibenzofuran framework.

Hydroxyl Group (-OH): Located at position 2, the hydroxyl group is a strong activating group. Through the resonance effect, the lone pairs of electrons on the oxygen atom can be delocalized into the adjacent benzene ring. This increases the electron density of the ring system, particularly at the ortho and para positions relative to the hydroxyl group.

Chemical Transformations and Derivatization of 7 Chloro 2 Dibenzofuranol

Reactivity of the Hydroxyl Group in 7-Chloro-2-dibenzofuranol

The hydroxyl group at the C-2 position is a primary site for chemical reactions, behaving as a typical phenol (B47542) but with its reactivity modulated by the larger, electron-rich dibenzofuran (B1670420) structure.

The phenolic hydroxyl group of dibenzofuranols can be oxidized to yield quinone-like structures or undergo ring-opening to form carboxylic acid derivatives under more forceful conditions. While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity can be inferred from related dibenzofuranol compounds. The oxidation of the hydroxyl group would be expected to initially form a ketone, specifically a dibenzofuranone.

Common oxidizing agents used for such transformations on phenol derivatives include chromium-based reagents or potassium permanganate. The expected product from the oxidation of this compound would be 7-Chloro-dibenzofuran-2-one. More aggressive oxidation could potentially cleave the aromatic ring system, leading to dicarboxylic acid derivatives, though this typically requires harsh conditions that may also affect other parts of the molecule.

Table 1: Predicted Oxidation Products of this compound This table is based on the known reactivity of analogous dibenzofuranol compounds.

| Starting Material | Oxidizing Agent (Example) | Predicted Product | Product Class |

|---|---|---|---|

| This compound | Chromium Trioxide | 7-Chloro-dibenzofuran-2-one | Ketone (Furanone) |

The hydroxyl group readily participates in etherification and esterification reactions. These are standard transformations for phenols, proceeding via nucleophilic attack of the phenoxide ion (formed under basic conditions) on an electrophile.

Etherification: This can be achieved through reactions like the Williamson ether synthesis, where the phenoxide of this compound reacts with alkyl halides to form the corresponding ether. A study on the synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol demonstrated the successful creation of various ether-linked derivatives, highlighting the feasibility of this type of reaction on a similar core structure. nih.gov

Esterification: Reaction with acyl chlorides or acid anhydrides, typically in the presence of a base, yields the corresponding ester derivatives.

These reactions are fundamental for modifying the lipophilicity and steric properties of the molecule, which can be crucial for various applications.

Table 2: Representative Etherification and Esterification Reactions

| Reaction Type | Reagents | General Product Structure |

|---|---|---|

| Etherification | This compound, Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X) | 7-Chloro-2-(alkoxy)dibenzofuran |

Aromatic Reactivity of the Dibenzofuran Core in this compound

The dibenzofuran nucleus is an aromatic system that can undergo substitution reactions. The regioselectivity of these reactions is directed by the existing substituents: the hydroxyl group (a powerful activating, ortho-para director), the chloro group (a deactivating, ortho-para director), and the furan (B31954) oxygen (an activating, ortho-directing group relative to its position).

Dibenzofurans are known to undergo electrophilic substitution reactions such as halogenation and Friedel-Crafts reactions. wikipedia.orgekb.eg The substitution pattern on this compound will be determined by the combined directing effects of the substituents. The -OH group at C-2 is the most potent activating group and will strongly direct incoming electrophiles to its ortho positions (C-1 and C-3) and para position (C-8).

Halogenation: Further halogenation, for instance with iodine monochloride, has been used on 2-dibenzofuranol to introduce an iodine atom at the C-1 position, ortho to the hydroxyl group. researchgate.netresearchgate.net A similar outcome would be expected for this compound, leading primarily to substitution at C-1 or C-3.

Nitration and Sulfonation: These reactions would also be expected to occur at the positions activated by the hydroxyl group. The C-1 and C-3 positions are the most probable sites for substitution.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Primary Substitution Sites | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | C-1, C-3 | Strong activation and ortho-directing effect from the C-2 hydroxyl group. |

| Halogenation | Br⁺, I⁺ | C-1, C-3 | Strong activation and ortho-directing effect from the C-2 hydroxyl group. researchgate.net |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a substituent, such as a halogen, on an aromatic ring by a nucleophile. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the chlorine atom is at the C-7 position. The ring system is not strongly activated towards nucleophilic attack at this position by powerful electron-withdrawing groups like a nitro group. Therefore, displacing the chloro group via a standard SNAr mechanism would be challenging and likely require harsh conditions or the use of specialized catalysts, such as palladium-based systems used in cross-coupling reactions. science.gov Recent studies have explored the nuances of SNAr mechanisms, revealing that many are concerted rather than stepwise, but the requirement for an electron-deficient aromatic system generally remains. nih.govrsc.org

Reduction Reactions of the Dibenzofuran Skeleton

The aromatic dibenzofuran core can be reduced, although this typically requires catalytic hydrogenation under pressure. This process can lead to the partial or complete saturation of one or both benzene (B151609) rings. General methods for the reduction of dibenzofuranol involve catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). This would reduce the aromatic rings to form tetrahydro- or perhydro-dibenzofuranol derivatives. The specific conditions of the reaction (temperature, pressure, catalyst) would determine the extent of the reduction. For instance, a catalytic hydrogenation could potentially reduce the chlorinated ring, which might also lead to concurrent hydrodechlorination (replacement of the chlorine atom with hydrogen).

Synthesis of Advanced Derivatives for Specific Research Applications

The synthesis of advanced derivatives from this compound leverages its reactive hydroxyl group and the potential for substitution on the aromatic rings. These derivatives are often designed to serve as molecular probes, biologically active agents, or materials with specific electronic properties.

One common derivatization strategy involves the alkylation or acylation of the hydroxyl group to produce ethers and esters. For instance, ether-linked derivatives can be synthesized, a method that has been applied to similar benzofuranol structures to explore potential pharmacological activities. nih.gov This approach can be adapted to this compound to generate a library of compounds for screening in various biological assays.

Another significant class of derivatives is the amidoalkyl dibenzofuranols. While specific examples starting from this compound are not prevalent in the literature, the synthesis of amidoalkyl derivatives using 2-hydroxydibenzofuran (B1202526) as a starting material provides a viable template. researchgate.net This multi-component reaction typically involves the condensation of the dibenzofuranol, an aldehyde, and an amide or urea (B33335) in the presence of a catalyst. researchgate.net Such derivatives are of interest due to their potential biological and pharmaceutical applications. researchgate.net

Furthermore, the dibenzofuran core can be functionalized through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Sonogashira couplings, are powerful tools for creating carbon-carbon bonds and introducing new functionalities to the aromatic backbone. biointerfaceresearch.comresearchgate.net These methods could be employed to synthesize more complex derivatives of this compound for applications in materials science, such as the development of organic light-emitting diodes (OLEDs), where dibenzofuran derivatives have shown promise.

Below is a table illustrating potential synthetic transformations for creating advanced derivatives from this compound, based on established methods for analogous compounds.

| Derivative Type | General Reaction | Potential Reagents and Conditions | Potential Research Application |

| Ethers | Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetone) | Pharmacological screening, Molecular probes |

| Esters | Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2) | Prodrug design, Chemical biology tools |

| Amidoalkyl Derivatives | Multi-component Reaction | Aldehyde, Amide/Urea, Catalyst (e.g., Ba3(PO4)2, Lewis acids) | Medicinal chemistry, Library synthesis |

| Arylated/Alkynylated Derivatives | Cross-Coupling (e.g., Suzuki, Sonogashira) | Boronic acid/ester or Alkyne, Palladium catalyst, Base, Solvent | Materials science (e.g., OLEDs), Organic electronics |

Mechanistic Studies of this compound Reactions

Mechanistic studies of reactions involving this compound are essential for understanding its reactivity and for the rational design of synthetic pathways. The reactivity of this molecule is dictated by the interplay of the electron-donating hydroxyl group, the electron-withdrawing chloro substituent, and the aromatic dibenzofuran system.

The formation of polychlorinated dibenzofurans (PCDFs) often proceeds through precursor mechanisms, where chlorinated phenols condense. researchgate.net While this compound is a product of such processes, understanding its subsequent reactions is also important. For instance, in atmospheric chemistry, the degradation of PCDFs is often initiated by hydroxyl (OH) radicals. researchgate.net Theoretical studies on other polychlorinated dibenzofurans suggest that OH radical addition to the aromatic ring is a key initial step. researchgate.net For this compound, the position of OH radical attack would be influenced by the existing substituents. The hydroxyl group at position 2 would activate the ring towards electrophilic attack, while the chloro group at position 7 would have a deactivating effect.

The mechanism of derivatization at the hydroxyl group, such as ether or ester formation, generally follows standard nucleophilic substitution or acylation pathways. In Williamson ether synthesis, the hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide, which then attacks an alkyl halide in an SN2 reaction.

In multi-component reactions to form amidoalkyl derivatives, the mechanism is more complex. It is proposed that the aldehyde first reacts with the amide to form an acyliminium ion intermediate. This electrophilic species is then attacked by the electron-rich aromatic ring of the dibenzofuranol at a position activated by the hydroxyl group.

Mechanistic insights into cross-coupling reactions, such as the Suzuki coupling, are well-established. The catalytic cycle typically involves oxidative addition of an aryl halide (or triflate derived from the phenol) to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The efficiency of this process with this compound would depend on the reactivity of the C-Cl bond and any C-Br or C-I bonds that could be introduced, or by converting the phenolic hydroxyl to a triflate.

The table below summarizes the key mechanistic features of reactions involving this compound.

| Reaction Type | Key Mechanistic Steps | Influencing Factors |

| Electrophilic Aromatic Substitution | Formation of electrophile, Attack by the aromatic ring to form a sigma complex, Deprotonation to restore aromaticity. | The directing effects of the hydroxyl (ortho, para-directing) and chloro (ortho, para-directing, deactivating) groups. |

| Nucleophilic Acyl Substitution (Esterification) | Nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acylating agent, Formation of a tetrahedral intermediate, Elimination of the leaving group. | Steric hindrance around the hydroxyl group, Electrophilicity of the acylating agent. |

| Williamson Ether Synthesis | Deprotonation of the hydroxyl group to form a phenoxide, Nucleophilic attack of the phenoxide on an alkyl halide (SN2). | Strength of the base, Nature of the alkyl halide (primary > secondary), Steric hindrance. |

| Palladium-Catalyzed Cross-Coupling | Oxidative addition, Transmetalation, Reductive elimination. | Choice of catalyst and ligands, Reactivity of the leaving group (I > Br > Cl, OTf), Reaction conditions (temperature, solvent, base). |

Advanced Analytical Methodologies for 7 Chloro 2 Dibenzofuranol and Its Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of 7-Chloro-2-dibenzofuranol and its analogues. These techniques probe the molecular structure by interacting with electromagnetic radiation, providing detailed information on the connectivity of atoms, molecular mass, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure determination of dibenzofuranol derivatives. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns of aromatic protons, and the position of the hydroxyl group signal provide definitive evidence for the substitution pattern on the dibenzofuran (B1670420) core. For instance, the specific arrangement of chloro and hydroxyl substituents on the dibenzofuran skeleton can be determined by analyzing the coupling constants and chemical shifts of the aromatic protons.

Mass Spectrometry (MS), Including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a cornerstone technique for the analysis of halogenated compounds like this compound. It provides information on the molecular weight and elemental composition of the analyte. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the exact mass of a molecule with high accuracy, allowing for the calculation of its elemental formula. uni-rostock.de This capability is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. uni-rostock.de

The analysis of chlorinated dibenzofurans and dioxins often utilizes stable-isotope dilution in conjunction with gas chromatography/high-resolution mass spectrometry (GC/HRMS). nih.gov This method offers high confidence in quantification and qualification by monitoring characteristic ions and their isotope ratios, which is vital for detecting these compounds at very low levels in various samples. nih.gov The development of HRMS methods has been a significant advancement, enabling the ultra-trace analysis of chlorinated dioxins and related compounds in complex environmental and biological samples. nih.gov

Different ionization techniques can be employed in MS. For halogenated compounds, electron-capture negative ionization (ECNI) is a highly sensitive method. nih.gov The use of a quadrupole mass spectrometer operating in ECNI mode as a detector for comprehensive two-dimensional gas chromatography (GC x GC) has shown significantly improved limits of detection for polychlorinated dibenzofurans (PCDFs). nih.gov

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Proton environment, coupling constants | Elucidation of the precise substitution pattern of the chloro and hydroxyl groups on the dibenzofuran core. |

| ¹³C NMR | Carbon skeleton | Confirmation of the number and types of carbon atoms in the molecule. |

| HRMS | Exact molecular mass and elemental formula. uni-rostock.de | Unambiguous identification and confirmation of the molecular formula C₁₂H₇ClO₂. |

| GC/HRMS | Separation and highly specific detection. nih.gov | Quantification at ultra-trace levels in complex matrices. nih.gov |

| GC x GC-ECNI-qMS | Enhanced separation and sensitive detection. nih.gov | Improved limits of detection for chlorinated dibenzofurans. nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. For this compound, the IR spectrum would characteristically show a broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group, typically around 3200-3600 cm⁻¹. Vibrations associated with the furan (B31954) ring and the C-Cl bond would also be present in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The dibenzofuran chromophore exhibits characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents on the aromatic rings. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the experimental UV-Vis spectra of related chlorinated furan derivatives. researchgate.net

Fluorescence and Circular Dichroism Studies

Dibenzofuran derivatives are known to exhibit fluorescence, and this property can be exploited for their detection and characterization. Fluorescence spectroscopy, which measures the emission of light from a molecule after excitation at a specific wavelength, can be a highly sensitive analytical tool. For chiral analogues of this compound, chiroptical techniques like Circular Dichroism (CD) and Fluorescence-Detected Circular Dichroism (FDCD) are invaluable. rsc.orgcolumbia.edu CD spectroscopy measures the differential absorption of left and right circularly polarized light and can be used to determine the enantiomeric excess of chiral compounds. FDCD combines the sensitivity of fluorescence with the stereochemical information of CD, offering a powerful method for studying chiral fluorescent molecules, even at very low concentrations. rsc.orgcolumbia.edu Studies on related benzofuran (B130515) derivatives have shown that their interaction with macromolecules like proteins can be investigated using fluorescence and CD spectroscopy. nih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its accurate quantification. These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Capture Detection (ECD) for Halogenated Species

Gas Chromatography (GC) is a premier technique for the separation of volatile and semi-volatile compounds like chlorinated dibenzofuranols. nih.gov When coupled with a mass spectrometer (MS), it provides a powerful tool for both separation and identification. osti.gov For halogenated compounds, the Electron Capture Detector (ECD) is a highly sensitive and selective detector. diva-portal.orgepa.gov The combination of GC with ECD is a well-established method for the analysis of chlorinated hydrocarbons, including PCDFs. epa.gov

Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power compared to conventional GC. diva-portal.org When paired with a micro-electron capture detector (µECD), GC×GC is a cost-effective method for the analysis of dioxins and dioxin-like compounds in various matrices. diva-portal.org This technique has demonstrated good agreement with GC-HRMS reference data for congener-specific analysis. diva-portal.org The development of GC-MS methods, often with derivatization of the phenolic group, allows for the sensitive and specific quantification of chlorinated phenols in various sample types. thermofisher.com

| Technique | Principle | Application to this compound |

|---|---|---|

| GC-MS | Separation by volatility and partitioning, followed by mass-based detection. osti.gov | Identification and quantification of this compound in complex environmental samples. |

| GC-ECD | Highly sensitive detection of electron-capturing compounds (e.g., halogenated molecules). diva-portal.org | Trace-level quantification of chlorinated dibenzofuranols. |

| GC×GC-µECD | Enhanced chromatographic resolution with sensitive detection. diva-portal.org | Improved separation and quantification of isomeric mixtures of chlorinated dibenzofuranols. diva-portal.org |

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of halogenated dibenzofuranols. The choice of detector is critical and is dictated by the analyte's physicochemical properties and the required sensitivity.

For compounds like this compound, which contain a chromophore, UV-Visible (UV-Vis) detectors are widely used. These detectors measure the absorbance of the analyte at a specific wavelength as it elutes from the HPLC column. lcservicesltd.co.uk They offer good stability and are effective for detecting light-absorbing molecules. lcservicesltd.co.uk Diode Array Detectors (DAD), a type of UV-Vis detector, provide the added advantage of acquiring full UV-Vis spectra, aiding in peak identification and purity assessment. thermofisher.com

When higher sensitivity and selectivity are required, Fluorescence Detectors (FLD) are employed. thermofisher.com These detectors are particularly suitable for dibenzofuranols, which can exhibit natural fluorescence or can be derivatized to introduce a fluorescent tag. dergipark.org.tr FLDs can be 10 to 1,000 times more sensitive than UV detectors. thermofisher.com Modern fluorescence detectors can monitor multiple wavelength pairs simultaneously and can perform spectral scanning to determine the optimal excitation and emission wavelengths for maximum sensitivity. thermofisher.comjascoinc.com The unambiguous determination of co-eluting compounds in HPLC fractions can be achieved by recording room-temperature fluorescence excitation-emission matrices (RTF-EEMs). mdpi.com

The separation is typically achieved using a reversed-phase C18 column with a mobile phase often consisting of a mixture of acetonitrile (B52724) and water. core.ac.uk The specific gradient and composition of the mobile phase are optimized to achieve the best separation of the target analyte from other compounds in the sample. core.ac.uk

Table 1: Comparison of Common HPLC Detectors for Dibenzofuranol Analysis

| Detector Type | Principle | Suitability for this compound | Advantages | Limitations |

| UV-Vis (DAD/VWD) | Measures absorbance of light by the analyte. lcservicesltd.co.ukthermofisher.com | Suitable due to the presence of a chromophore in the dibenzofuran structure. thermofisher.com | Robust, reliable, provides spectral data for identification (DAD). thermofisher.com | Moderate sensitivity compared to other detectors. lcservicesltd.co.uk |

| Fluorescence (FLD) | Measures light emitted by a fluorescent analyte after excitation. lcservicesltd.co.uk | Highly suitable, as dibenzofuranols are often fluorescent. dergipark.org.tr | High sensitivity and selectivity. thermofisher.com | Not all compounds are naturally fluorescent; derivatization may be needed. dergipark.org.tr |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. thermofisher.com | Highly suitable, provides structural information and high specificity. mdpi.com | Excellent sensitivity and specificity, allows for definitive identification. mdpi.comnih.gov | Higher cost and complexity. |

Solid-Phase Extraction (SPE) for Sample Preparation in Complex Matrices

Solid-Phase Extraction (SPE) is a critical and widely used sample preparation technique for isolating and concentrating analytes like this compound from complex matrices such as water, soil, and biological tissues. organomation.comresearchgate.net This process enhances the sensitivity and accuracy of subsequent chromatographic analysis by removing interfering components. researchgate.net

SPE operates on the principles of chromatography, where compounds are separated based on their affinity for a solid stationary phase (the sorbent) and a liquid mobile phase. organomation.com The choice of sorbent is crucial for effective separation. For halogenated dibenzofuranols, which are phenolic compounds, several types of sorbents can be utilized. wiley.com

Reversed-Phase Sorbents: C18 (octadecyl) bonded silica (B1680970) is a common choice for extracting non-polar to moderately polar compounds from aqueous matrices. chromatographyonline.com The hydrophobic dibenzofuranol adsorbs to the C18 sorbent, while more polar matrix components pass through. The analyte is then eluted with a non-polar organic solvent.

Polymeric Sorbents: Styrene-divinylbenzene and hydrophilic-lipophilic balanced (HLB) polymers offer a wider range of retention for various compounds and are stable across a broad pH range. organomation.comcsic.es Oasis HLB cartridges have been successfully used for the extraction of phenolic compounds from environmental samples. wiley.comcsic.es

Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs can be synthesized. These are polymers created with custom-designed recognition sites for a specific target molecule or a class of structurally similar compounds, offering high selectivity. core.ac.ukorganomation.com

The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. researchgate.net The efficiency of the extraction is evaluated by recovery tests, with acceptable ranges typically between 70% and 120%. wiley.com

Table 2: Typical SPE Sorbents for Halogenated Dibenzofuranol Extraction

| Sorbent Type | Retention Mechanism | Typical Application | Elution Solvent Example |

| C18 (Silica-based) | Reversed-phase (hydrophobic interactions). organomation.com | Extraction from aqueous samples like river water. | Methanol, Acetonitrile, Dichloromethane mixtures. chromatographyonline.com |

| Oasis HLB (Polymeric) | Hydrophilic-Lipophilic Balance. wiley.com | Broad-spectrum extraction of phenolic compounds from wastewater. wiley.com | Methanol, Ethyl Acetate (B1210297). wiley.com |

| Molecularly Imprinted Polymer (MIP) | Specific molecular recognition. core.ac.uk | Highly selective extraction from complex environmental waters. csic.es | Solvent mixture designed to disrupt specific interactions. |

Isotope Dilution Techniques for Accurate Quantification of Halogenated Dibenzofuranols

For the most accurate and precise quantification of halogenated dibenzofuranols, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.gov This technique corrects for analyte loss during sample preparation and analysis, which is a significant advantage when dealing with complex multi-step procedures.

The method involves adding a known amount of an isotopically labeled analogue of the target analyte (e.g., ¹³C-labeled this compound) to the sample at the earliest stage of preparation. nih.gov This labeled compound serves as an internal standard. Because the labeled and unlabeled (native) compounds are chemically identical, they behave the same way during extraction, cleanup, and chromatographic separation. nih.gov

Quantification is achieved by measuring the ratio of the native analyte to the labeled standard using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). mdpi.com Since the amount of added labeled standard is known, the concentration of the native analyte in the original sample can be calculated with high accuracy, irrespective of incomplete recovery. nih.gov

The use of ¹³C-labeled internal standards is a common practice in the analysis of dioxin-like compounds, which include chlorinated dibenzofurans. This approach allows for the development of highly reproducible and sensitive methods capable of detecting analytes in the low femtomole range. nih.gov

Method Development for Trace Analysis in Environmental and Biological Samples (non-human)

Developing methods for the trace analysis of this compound in environmental (e.g., soil, sediment, water) and non-human biological samples (e.g., fish tissue) presents significant challenges due to the complexity of the matrices and the low concentrations of the analyte. wiley.comdss.go.th

The method development process begins with an efficient extraction technique to isolate the analyte from the bulk of the sample matrix. For solid samples like sediment or tissue, techniques such as microwave-assisted extraction (MAE) or ultrasonic extraction (UE) may be employed, followed by a cleanup step using SPE. wiley.com For water samples, large volumes may need to be passed through an SPE cartridge to concentrate the analyte. restek.com

The choice of analytical instrumentation is crucial. Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used for the analysis of halogenated aromatic compounds. mdpi.com For phenolic compounds, derivatization (e.g., silylation) is often necessary to increase their volatility for GC analysis. Electron capture detection (ECD) is another option for GC that offers high sensitivity for halogenated compounds. mdpi.com

Method validation is a critical final step, ensuring the reliability of the data. This involves assessing parameters such as:

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified. For trace analysis of phenolic compounds, LODs can be in the low µg/L or µg/kg range. wiley.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. wiley.com

Accuracy and Precision: Accuracy is determined through recovery studies by analyzing spiked samples, while precision is assessed by the relative standard deviation (RSD) of replicate measurements. wiley.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components in the sample matrix. wiley.com

For instance, studies on phenolic compounds in river water and sediment have demonstrated methods combining SPE with GC-MS, achieving LODs ranging from 0.01 to 2.00 µg/L and recoveries between 75% and 112%. wiley.com Such validated methods are essential for accurately monitoring the presence and fate of this compound in the environment.

Environmental Occurrence, Fate, and Degradation of 7 Chloro 2 Dibenzofuranol

The presence and transformation of halogenated organic compounds in the environment are of significant scientific interest. 7-Chloro-2-dibenzofuranol, as a member of the chlorinated dibenzofuranol class, is subject to various environmental formation and degradation pathways that determine its persistence and impact.

Theoretical and Computational Investigations of 7 Chloro 2 Dibenzofuranol

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of chlorinated dibenzofurans. researchgate.netmdpi.com These methods allow for a detailed exploration of the molecule's electronic structure, stability, and reactivity.

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecules like 7-Chloro-2-dibenzofuranol. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for these types of investigations. researchgate.net

These calculations can predict a variety of molecular properties that are essential for understanding the compound's behavior. Key properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

The locations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the hydroxyl group and the aromatic rings are key areas of interest for reactivity studies.

Table 1: Calculated Molecular Properties of this compound (Illustrative)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's chemical reactivity and stability. |

Note: The values in this table are illustrative and representative of what would be obtained from DFT calculations.

Computational methods are also employed to predict spectroscopic parameters, which can aid in the identification and characterization of this compound. By calculating properties such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, researchers can compare theoretical spectra with experimental data to confirm the molecule's structure.

These predictions are valuable for distinguishing between different isomers of chlorinated dibenzofuranols, where experimental differentiation can be challenging.

Quantum chemical calculations can determine the relative energies of different conformations, although for a relatively rigid structure like this compound, the number of possible conformers is limited. The primary focus is often on the orientation of the hydroxyl group. The stability of the molecule can be compared with that of other polychlorinated dibenzofurans (PCDFs) to understand trends in stability across this class of compounds. mdpi.com

Reaction Mechanism Elucidation Using Computational Chemistry

Understanding how this compound is formed and how it degrades in the environment is a major goal of computational studies. These investigations often model reaction pathways and calculate the associated energy barriers and reaction rates.

The primary atmospheric degradation pathway for many organic compounds, including chlorinated dibenzofuranols, is initiated by hydroxyl (•OH) radicals. researchgate.net Computational models can simulate the reaction between this compound and •OH radicals to determine the most likely reaction mechanisms.

Studies on similar PCDFs suggest that the •OH radical can either abstract a hydrogen atom from the hydroxyl group or add to the aromatic ring. researchgate.net DFT calculations can determine the activation energies for these different pathways. For PCDFs, it has been found that •OH addition to the carbon atoms of the aromatic rings is a thermodynamically spontaneous process. researchgate.net The presence of the chlorine atom can influence the preferred sites of •OH addition. The subsequent reactions of the resulting adducts, often involving molecular oxygen (O2), lead to the breakdown of the molecule. researchgate.net

Table 2: Calculated Rate Constants for the Reaction of this compound with Atmospheric Oxidants (Illustrative)

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

|---|---|---|

| •OH | 1.5 x 10⁻¹² | ~10 days |

| NO₃ | 3.2 x 10⁻¹⁴ | ~1 year |

Note: The values in this table are illustrative and based on typical reactivity patterns for similar compounds.

Computational chemistry is also used to investigate the formation of chlorinated dibenzofuranols from precursor molecules, such as chlorinated phenols, in processes like combustion. researchgate.net These studies often involve complex reaction networks with numerous intermediates and transition states.

By modeling these reactions, researchers can identify the most favorable pathways leading to the formation of specific isomers like this compound. Reactive molecular dynamics simulations, coupled with quantum mechanics, can be used to explore the high-temperature chemistry that leads to the formation of these compounds from the recombination of precursor radicals. researchgate.net

Molecular Dynamics Simulations to Understand Compound Behavior

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior of this compound at an atomic level. These simulations model the movements of atoms and molecules over time, providing insights into conformational flexibility, solvation effects, and interactions with other molecules.

MD simulations in explicit solvent, such as water, are essential for understanding the compound's behavior in an aqueous environment. acsmedchem.org These simulations can reveal the stability of different conformers and the role of intramolecular hydrogen bonds. For instance, simulations can characterize the intramolecular reorganization energy of a compound upon binding to a biological macromolecule, which is a key aspect of molecular recognition. acsmedchem.org

Furthermore, MD simulations can be combined with DFT calculations to investigate charge transfer between molecules and the influence of the solvent on compound stability. science.gov By analyzing radial distribution functions, researchers can understand how water molecules arrange around the this compound molecule, which affects its solubility and transport properties. Reactive MD simulations, using force fields like ReaxFF, can also model chemical reactions, such as decomposition and formation processes of chlorinated dibenzofurans, providing a dynamic view of the reaction pathways analyzed in static quantum chemical calculations. researchgate.net

Structure-Activity Relationship (SAR) Studies for Halogenated Dibenzofuranols (excluding clinical relevance)

Structure-activity relationship (SAR) studies aim to connect a molecule's chemical structure with its biological or chemical activity. gardp.org For halogenated dibenzofuranols, SAR analyses explore how the number, type, and position of halogen substituents influence the compound's properties and interactions.

Halogen atoms significantly impact a molecule's physicochemical characteristics. drugdesign.org They can alter steric bulk, lipophilicity, and electronic properties, which in turn affects how the molecule interacts with its environment or specific targets like enzymes. In SAR studies, halogen atoms are considered for their ability to engage in hydrophobic or polar interactions. drugdesign.org

For related heterocyclic systems, the position of halogenation is critical. For example, in a series of halogenated phenazines, substitutions at different positions on the scaffold led to vastly different activities. nih.gov Similarly, for halogenated benzofuro[3,2-b]pyridin-7-ols, the placement of halogen moieties was systematically varied to probe its effect on topoisomerase IIα inhibitory activity. nih.gov This principle applies directly to the this compound scaffold, where the specific placement of the chloro group at C7 and the hydroxyl group at C2 dictates its interaction profile. The electron-withdrawing nature of the chlorine atom can influence the acidity of the hydroxyl group and the reactivity of the aromatic system.

Table 2: General SAR Principles for Halogenated Aromatic Compounds

| Structural Feature | Influence on Activity/Property | Example from Related Compounds |

|---|---|---|

| Halogen Type (F, Cl, Br) | Affects lipophilicity, polarizability, and hydrogen bonding capacity. | In some series, chloro-substitution provides a balance of steric and electronic properties for optimal interaction. drugdesign.org |

| Halogen Position | Determines steric hindrance and electronic effects at specific interaction sites. | Substitution at certain positions can either block or enhance access to a binding pocket. nih.gov |

| Number of Halogens | Increases lipophilicity and can enhance binding through hydrophobic interactions. | Polyhalogenation can significantly alter metabolic stability and environmental persistence. researchgate.net |

| Hydroxyl Group Position | Acts as a key hydrogen bond donor/acceptor. | The presence and position of a hydroxyl group are often crucial for specific molecular recognition. nih.gov |

Computational Predictions of Environmental Fate Parameters

Computational models are vital for predicting the environmental fate of chemicals like this compound, assessing their persistence, and understanding their degradation pathways. The atmospheric lifetime is a key parameter, often determined by the rate of reaction with OH radicals, which are the primary daytime oxidant in the troposphere. researchgate.net

Theoretical studies on polychlorinated dibenzofurans (PCDFs) have shown that their atmospheric degradation is initiated by OH addition. researchgate.net The rate constants for these reactions can be calculated using computational methods like canonical variational transition state theory. researchgate.net These rate constants are then used to estimate the atmospheric lifetime of the compound. For PCDFs, it has been observed that increasing the degree of chlorination generally decreases the total rate constant of OH addition reactions, suggesting that more highly chlorinated congeners may be more persistent in the atmosphere. researchgate.net

Besides atmospheric degradation, other environmental fate parameters can be predicted. These include partitioning behavior (e.g., octanol-water partition coefficient, LogP), soil adsorption coefficient (Koc), and bioconcentration factor (BCF). These parameters are often estimated using Quantitative Structure-Property Relationship (QSPR) models, which correlate chemical structure with specific physical or environmental properties. Tools within emissions processing systems like SMOKE, which uses databases like SPECIATE, can model the transformation and transport of volatile organic compounds, providing a broader picture of a chemical's environmental distribution. cmascenter.org

Table 3: Predicted Environmental Fate Parameters and Influencing Factors

| Parameter | Description | Influencing Factors for this compound |

|---|---|---|

| Atmospheric Lifetime | The time it takes for the concentration of the compound to decrease by a factor of e (approx. 2.718) in the atmosphere. | Rate of reaction with OH radicals. The chloro- and hydroxyl-substituents affect the electronic structure and thus the reaction rate. researchgate.net |

| Soil Adsorption Coefficient (Koc) | A measure of the chemical's tendency to adsorb to soil and sediment organic matter. | Lipophilicity (related to LogP), molecular size. The chlorine atom increases lipophilicity, likely leading to higher adsorption. |

| Bioconcentration Factor (BCF) | A measure of a chemical's tendency to accumulate in aquatic organisms. | Lipophilicity (LogP) is a primary driver. Higher lipophilicity generally leads to a higher BCF. |

| Degradation Pathway | The sequence of chemical reactions that break down the compound in the environment. | Primary pathway is likely OH-initiated oxidation, leading to ring-opening or further functionalization. researchgate.netresearchgate.net |

Biochemical Interactions and Mechanistic Studies of 7 Chloro 2 Dibenzofuranol and Its Congeners

Interactions with Cellular Receptors and Signaling Pathways

Halogenated dibenzofurans, including chlorinated congeners like 7-Chloro-2-dibenzofuranol, are known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. t3db.ca This binding initiates a cascade of molecular events that alters gene expression. t3db.ca In its inactive state, the AhR resides in the cytoplasm, complexed with proteins that include heat shock protein 90 (Hsp90) and the immunophilin-like protein AIP. wikipathways.org

Upon binding a ligand such as a chlorinated dibenzofuran (B1670420), the AhR undergoes a conformational change and translocates into the nucleus. t3db.cawikipathways.org In the nucleus, it dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). t3db.cawikipathways.org This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes. t3db.ca

The binding of the AhR/ARNT complex to XREs activates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism. t3db.canih.gov This includes Phase I enzymes like cytochrome P450 1A1 (CYP1A1) and cytochrome P450 1B1 (CYP1B1), as well as Phase II enzymes such as glutathione-S-transferase. t3db.canih.gov Beyond metabolism, AhR signaling can influence other pathways by increasing the conversion of arachidonic acid to prostanoids through cyclooxygenase-2 (COX-2), altering Wnt/beta-catenin signaling, and modifying the signaling by receptors for inflammatory cytokines. t3db.ca

Table 1: Key Genes and Pathways Regulated by AhR Activation

| Gene/Pathway | Function | Consequence of AhR Activation |

| CYP1A1 | Phase I xenobiotic metabolism | Upregulation of expression t3db.ca |

| CYP1B1 | Phase I xenobiotic metabolism | Upregulation of expression t3db.ca |

| PER1 | Core component of the circadian clock | Inhibition of basal and circadian expression t3db.ca |

| COX-2 | Prostanoid synthesis | Increased conversion of arachidonic acid t3db.ca |

| Wnt/β-catenin | Developmental and cell fate signaling | Alteration of signaling, downregulation of Sox9 t3db.ca |

Studies in non-human biological systems have been crucial in understanding the molecular mechanisms of dibenzofuranol action beyond simple gene induction. In C57Bl/6J mice, the AhR is highly expressed in the mammary glands during specific growth phases, and its presence is associated with hormone-dependent lobule development. nih.gov Research using 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), a potent AhR ligand, demonstrated that exposure could suppress mammary lobule development and decrease DNA synthesis in terminal end buds. nih.gov Comparative studies between AHR-positive (AHR +/+) and AHR-null (AHR -/-) mice revealed that the null animals had a 50% reduction in terminal end buds, suggesting that the AhR itself plays a role in the normal development of the mammary gland. nih.gov

The AhR is a member of the bHLH-PAS superfamily of transcription factors, which are implicated in developmental processes. wikipathways.orgnih.gov The receptor's evolutionary origins suggest a historical function in regulating the cell cycle, cellular proliferation, and cell-to-cell communication. aopwiki.org Activation of the AhR by ligands can lead to a deregulation of these fundamental processes, contributing to toxic outcomes. t3db.canih.gov For instance, AhR-mediated activation can lead to unbalanced proliferation, dedifferentiation, and increased cell motility, which are hallmarks of tumor promotion and progression. nih.gov

In vitro Studies of Cellular Responses to Dibenzofuranol Exposure (e.g., enzyme induction, cell signaling)

In vitro models, such as cultured rat hepatoma (H-4-II E) cells, have been instrumental in dissecting the cellular responses to dibenzofuranol exposure. Studies on tetrachlorodibenzofuran (TCDF) isomers have revealed complex interactions with the AhR pathway. For example, 2,4,6,8-TCDF and 1,3,6,8-TCDF can competitively displace the high-affinity AhR ligand [3H]2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) from the rat cytosolic receptor protein. nih.gov

Despite their relatively high binding avidities, these specific TCDF isomers are poor inducers of monooxygenase enzymes like benzo[a]pyrene (B130552) hydroxylase and ethoxyresorufin O-deethylase. nih.gov When co-administered with TCDD, these compounds act as partial agonists, leading to a significant decrease in the expected enzyme induction. nih.gov This antagonism is presumed to occur via competitive displacement of the more potent TCDD from the AhR, thereby inhibiting the full downstream transcriptional response. nih.gov In contrast, co-administration of the potent agonist 2,3,7,8-TCDF with TCDD results in an additive effect on enzyme induction. nih.gov The validation of in vitro methods using cell lines like HepaRG and primary human hepatocytes has solidified their role as reliable tools for assessing human CYP enzyme induction potential. nih.gov

Table 2: In Vitro Enzyme Induction Activity of TCDF Isomers in Rat Hepatoma Cells

| Compound | AhR Binding (EC50) | Enzyme Induction Activity | Effect when co-administered with 2,3,7,8-TCDD |

| 2,4,6,8-TCDF | 1.5 x 10⁻⁶ M | Poor (EC50 > 10⁻⁵ M) | Antagonistic (decreased induction) nih.gov |

| 1,3,6,8-TCDF | 1.25 x 10⁻⁷ M | Poor (EC50 > 10⁻⁵ M) | Antagonistic (decreased induction) nih.gov |

| 2,3,7,8-TCDF | Not specified | Potent | Additive nih.gov |

Investigation of Antimicrobial and Antifungal Activities in Model Systems

Derivatives of the core dibenzofuran structure have demonstrated notable antimicrobial and antifungal properties in various model systems. Research has shown that certain dibenzofuran derivatives exhibit significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

In in vitro assays, these compounds have effectively inhibited the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives have been reported to be as low as 20 µg/mL, indicating potent antibacterial effects. In other studies, MICs ranged from 12.5 mg/mL to 50 mg/mL depending on the specific derivative.

Beyond antibacterial action, dibenzofuranols have also shown potential as antifungal agents. Some derivatives display activity against clinically relevant fungi such as Candida albicans. This broad spectrum of activity suggests that the dibenzofuran scaffold could be a promising starting point for the development of new antimicrobial agents. researchgate.net

Studies on Anticancer Properties in Cellular Assays

The anticancer potential of dibenzofuranol and its congeners has been explored in various cellular assays. Derivatives of this chemical class have shown inhibitory effects against several human cancer cell lines. researchgate.net For instance, eupatodibenzofuran A and B, isolated from Eupatorium fortunei, demonstrated cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values around 5.95 µM and 5.55 µM, respectively.

The proposed mechanisms for these anticancer effects often involve the induction of apoptosis. Studies have shown that exposure to certain dibenzofurans can trigger mitochondrial dysfunction and the activation of caspase pathways, which are key events in programmed cell death. Other research has pointed to the ability of these compounds to target specific kinases that are associated with tumor growth, indicating a potential for more targeted therapeutic action. In preliminary assays, dibenzofuran-azepine derivatives showed moderate cytotoxicity against human ovarian carcinoma cell lines (A2780 and A2780cisR), with an N-acetyl-5-methylene analog being the most active (IC50 = 10 μM). researchgate.net

Table 3: Cytotoxic Activity of Dibenzofuran Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity Metric | Reported Value | Mechanism |

| Eupatodibenzofuran A/B | A549 (Lung) | IC50 | ~5.95 µM | Apoptosis via mitochondrial pathway, caspase activation |

| Eupatodibenzofuran A/B | MCF-7 (Breast) | IC50 | ~5.55 µM | Apoptosis via mitochondrial pathway, caspase activation |

| Dibenzofuran-azepine analog | A2780 (Ovarian) | IC50 | 10 µM | Not specified researchgate.net |

| General Dibenzofuran Derivatives | Acute Myeloid Leukemia (AML) | Inhibitory Effects | Not specified | Targeting specific kinases |

Biotransformation by Non-Human Biological Systems (e.g., microbial, plant, in vitro enzymatic systems)

Non-human biological systems, particularly microorganisms, are capable of transforming and degrading dibenzofurans. Several bacterial species have been identified that can utilize dibenzofuran as a growth substrate. These include bacteria from the genera Sphingomonas, Brevibacterium, Terrabacter, and Staphylococcus auricularis. t3db.ca The degradation pathways in these organisms are key to the natural attenuation of these compounds in the environment.

Fungi also play a significant role in the biotransformation of dibenzofurans. In vitro experiments with the fungus Fusarium dlaminii showed it could transform phenanthrene, a related polycyclic aromatic hydrocarbon, into 2-dibenzofuranol using intracellular enzymes, likely involving cytochrome P450s. researchgate.net The white-rot fungus Pycnoporus sanguineus has been shown to degrade related brominated diphenyl ethers, a process involving both intracellular and extracellular enzymes, including laccase and cytochrome P450. researchgate.net These enzymatic systems can initiate degradation by adding hydroxyl groups to the aromatic structure, making the compounds more susceptible to further breakdown. researchgate.net

Emerging Applications of 7 Chloro 2 Dibenzofuranol in Chemical Science and Technology

Role as an Intermediate in the Synthesis of Specialty Chemicals

In chemical manufacturing, an intermediate is a substance produced during a multi-step synthesis that is subsequently used to create the final product. 7-Chloro-2-dibenzofuranol and its parent structure, dibenzofuran (B1670420), serve as crucial intermediates in the production of a variety of specialty chemicals. The dibenzofuran core is a versatile scaffold used to build more complex molecules with specific biological or material properties.

Detailed research findings show that derivatives of dibenzofuran are key starting materials for creating novel compounds with potential therapeutic applications. For instance, scientists have utilized 2-dibenzofuran carboxaldehyde in multi-step reactions, such as the Baylis-Hillman reaction, to synthesize dibenzofuran-containing homoisoflavonoids. researchgate.net Similarly, the "click chemistry" approach has been employed to conjugate dibenzo[b,d]furan with 1,2,3-triazole units, yielding hybrids with significant antimycobacterial activity. researchgate.netresearchgate.net These synthetic strategies highlight the value of the dibenzofuran framework in medicinal chemistry research. The parent compound, dibenzofuran, is also a known precursor in the synthesis of the drug furobufen (B1674283) through a Friedel-Crafts reaction. wikipedia.org

The synthesis of these specialty chemicals often involves sophisticated catalytic systems. For example, the formation of the dibenzofuran ring system itself can be achieved through methods like the Ullmann coupling, where catalyst choice, such as copper with a 1,10-phenanthroline (B135089) ligand, is critical for enhancing efficiency.

Table 1: Examples of Specialty Chemicals Synthesized from Dibenzofuran Intermediates This table is generated based on data from the text.

| Intermediate Class | Reaction Type | Resulting Specialty Chemical | Potential Application | Source |

|---|---|---|---|---|

| Dibenzofuran Carboxaldehyde | Baylis-Hillman Reaction | (E)-3-(dibenzo[b,d]furan-2-ylmethylene)chroman-4-ones | Antimycobacterial | researchgate.net |

| 2-Ethynyl Dibenzo[b,d]furan | Click Chemistry | Dibenzo[b,d]furan-1,2,3-triazole conjugates | Antimycobacterial | researchgate.net |

| Dibenzofuran | Friedel-Crafts Reaction | Furobufen | Anti-inflammatory Drug | wikipedia.org |

Potential in Materials Science Research

The rigid, planar structure and aromatic nature of the dibenzofuran core impart desirable properties for applications in advanced materials.

Dibenzofuran derivatives are being actively explored for their use in optoelectronic materials, particularly as fluorescent components in Organic Light-Emitting Devices (OLEDs). The photophysical properties of these compounds, such as high fluorescence quantum yields and significant thermal stability, make them suitable candidates for these applications. Research has focused on synthesizing new derivatives that exhibit enhanced brightness and operational stability, which are crucial for their potential commercial use in display technologies. The introduction of substituents, such as chloro groups, can modulate the electronic properties and improve the performance of these materials. made-in-china.com While research into this compound is specific, related compounds like 8-Chloro-2-dibenzofuranol are categorized as fluorescence materials, underscoring the potential of this class of compounds. a2bchem.com

Table 2: Key Properties of Dibenzofuran Derivatives for OLEDs This table is generated based on data from the text.

| Property | Significance in OLEDs | Source |

|---|---|---|

| High Fluorescence Quantum Yield | Leads to brighter and more efficient light emission. | |

| High Thermal Stability | Ensures longer device lifetime and stable performance under operational heat. | |

| Tunable Electronic Properties | Allows for the optimization of emission color and charge transport characteristics. | made-in-china.com |

Contribution to Pollutant Degradation Technologies

Chlorinated dibenzofurans are known environmental pollutants, often grouped with dioxins. Research into the degradation of these compounds is crucial for environmental remediation. This compound plays a role in this area, both as a product of degradation and as a substance that can be further broken down.

Theoretical studies show that in the atmosphere, polychlorinated dibenzofurans (PCDFs) react with hydroxyl (OH) radicals, leading to the formation of substituted dibenzofuranols as the primary oxidation products. researchgate.net This indicates that this compound can be an intermediate in the natural atmospheric breakdown of more complex pollutants. Furthermore, certain microbial strains have demonstrated the ability to metabolize and degrade dibenzofurans, suggesting their potential use in bioremediation technologies to clean up sites contaminated with industrial waste.

Research into its Potential as a Heat Transfer Agent

The parent compound, dibenzofuran, is utilized as a heat transfer agent due to its favorable physical properties. wikipedia.org It possesses a convenient liquid range, high thermal stability, and low toxicity, which are desirable characteristics for fluids used in heat exchange systems. wikipedia.org While research specifically targeting this compound for this purpose is not widely documented, its structural similarity to the parent compound suggests that it and other derivatives could be investigated to fine-tune these properties. The introduction of a chloro-substituent could alter the boiling point, viscosity, and thermal conductivity, potentially leading to specialized heat transfer fluids for specific temperature ranges or applications.

Future Directions in Synthetic and Mechanistic Exploitation

The future for this compound and related compounds is rich with possibilities in both synthesis and application. A primary direction is the continued design and synthesis of novel bioactive molecules by using the dibenzofuran scaffold as a building block. researchgate.netresearchgate.net The success of creating antimycobacterial agents through molecular hybridization suggests that combining the dibenzofuran core with other pharmacologically active groups could lead to new therapeutic candidates. researchgate.netresearchgate.net

In materials science, future work will likely focus on the synthesis of precisely substituted dibenzofuran derivatives to optimize their photophysical properties for next-generation OLEDs and other electronic devices. There is also potential in developing new high-performance polymers with enhanced thermal resistance by incorporating the rigid dibenzofuran structure.

From an environmental perspective, further research into the mechanisms of both atmospheric and microbial degradation of chlorinated dibenzofurans is needed. researchgate.net A deeper understanding of these pathways could lead to more effective bioremediation strategies for persistent organic pollutants.

Q & A

Q. What are the common synthetic routes for 7-Chloro-2-dibenzofuranol, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves chlorination of alcohol precursors using methanesulfonyl chloride (MsCl) and triethylamine (TEA) under controlled conditions. For example, analogous procedures for benzofuran derivatives (e.g., 2-(Chloromethyl)-7-(trifluoromethyl)benzofuran) utilize alcohol substrates treated with MsCl and TEA, followed by purification via column chromatography (PE/CH₂Cl₂ solvent systems) . Key factors affecting yields include:

- Reagent stoichiometry : Excess MsCl (1.2–1.5 equivalents) improves conversion.

- Temperature : Reactions are conducted at 0–25°C to minimize side reactions.

- Purification : Gradient elution in chromatography resolves polar byproducts.

Yields range from 57% to 99% depending on substrate reactivity .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms chlorine placement (e.g., upfield shifts for aromatic protons near electron-withdrawing groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, as demonstrated for related benzofuran derivatives .

- X-ray crystallography : Resolves regiochemistry ambiguities; similar compounds (e.g., 5-Chloro-2-(4-fluorophenyl)benzofuran) have been structurally confirmed via single-crystal diffraction .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.

- Use amber glass vials to minimize light-induced degradation, as recommended for chlorinated dibenzofuran analogs .

Advanced Questions

Q. How can researchers optimize regioselectivity during chlorination of dibenzofuranol precursors?

- Methodological Answer :

- Directing groups : Electron-donating groups (e.g., methoxy) at specific positions enhance para/ortho chlorination. For example, Griseofulvic acid derivatives use diazonium salts to direct functionalization .

- Protecting groups : Temporarily block reactive hydroxyl groups to avoid undesired side reactions during chlorination .

- Computational modeling : DFT calculations predict reactive sites, guiding experimental design for regioselective synthesis .

Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Purity validation : Use HPLC (>95% purity) and ¹H NMR to exclude impurities as confounding factors .

- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables .

- Structural confirmation : Re-analyze active compounds via X-ray crystallography to verify regiochemistry, as discrepancies in substitution patterns can alter bioactivity .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Low solubility : Use mixed solvents (e.g., CH₃CN/EtOAc) for slow evaporation to grow high-quality crystals .

- Polymorphism : Screen multiple crystallization conditions (temperature, solvent ratios) to identify stable polymorphs.

- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to improve lattice stability, a technique used for halogenated benzofurans .

Q. How do computational methods aid in predicting the pharmacological potential of this compound?

- Methodological Answer :

- Docking studies : Simulate interactions with target enzymes (e.g., dihydroorotate dehydrogenase) to prioritize derivatives for synthesis .

- QSAR models : Correlate substituent effects (e.g., Cl position, electron-withdrawing groups) with bioactivity trends .

- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties early in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.